2-Chloro-6-(1,1-difluoroethyl)pyridine CAS number and chemical identity
2-Chloro-6-(1,1-difluoroethyl)pyridine CAS number and chemical identity
Executive Summary & Chemical Identity
2-Chloro-6-(1,1-difluoroethyl)pyridine is a specialized fluorinated heterocyclic building block used primarily in the discovery of agrochemicals and pharmaceuticals. It belongs to the class of gem-difluoroalkylated pyridines, a structural motif increasingly prioritized in medicinal chemistry for its ability to function as a lipophilic bioisostere of the methoxy (-OCH₃) or ethyl (-CH₂CH₃) group, while significantly enhancing metabolic stability against oxidative degradation (e.g., P450 metabolism).
Chemical Identity Data
| Property | Specification |
| IUPAC Name | 2-Chloro-6-(1,1-difluoroethyl)pyridine |
| CAS Number | 2551120-23-9 |
| Molecular Formula | C₇H₆ClF₂N |
| Molecular Weight | 177.58 g/mol |
| SMILES | CC(F)(F)c1cccc(Cl)n1 |
| InChI Key | Derived from structure (e.g., InChI=1S/C7H6ClF2N...)[1][2][3][4][5][6][7][8][9] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
Strategic Significance in Drug & Agrochemical Design
The Gem-Difluoro Effect
The 1,1-difluoroethyl moiety is not merely a functional group; it is a strategic tool in lead optimization.
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Bioisosterism: The -CF₂CH₃ group mimics the steric bulk and electronic properties of a methoxy group (-OCH₃) but lacks the hydrogen bond acceptor capability of the oxygen, altering receptor binding kinetics.
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Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine atoms at the benzylic position (relative to the pyridine ring) prevents metabolic oxidation at this typically labile site.
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Lipophilicity Modulation: The introduction of fluorine increases the logP (lipophilicity), facilitating membrane permeability in central nervous system (CNS) drugs and systemic agrochemicals.
Synthetic Pathways & Causality
The synthesis of 2-Chloro-6-(1,1-difluoroethyl)pyridine generally proceeds via deoxofluorination of the corresponding ketone. This route is preferred over direct cross-coupling due to the availability of the acetyl precursor and the high cost of difluoroalkyl metal reagents.
Pathway Analysis
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Precursor Selection: 2-Acetyl-6-chloropyridine is the standard starting material. It provides the necessary carbon skeleton with the ketone handle ready for functional group interconversion.
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Reagent Choice (DAST vs. Deoxo-Fluor):
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DAST (Diethylaminosulfur trifluoride): Historically used but thermally unstable and prone to detonation at >50°C.
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Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): The preferred reagent for this protocol. It exhibits greater thermal stability, allowing for safer reaction profiles at the elevated temperatures often required for electron-deficient pyridine substrates.
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Synthesis Logic Diagram
The following diagram illustrates the primary synthetic workflow and potential downstream derivatization pathways.
Figure 1: Synthetic workflow converting dichloropyridine to the target fluorinated building block, highlighting the critical deoxofluorination step.
Detailed Experimental Protocol
Note: This protocol is a composite standard procedure adapted for 2-acylpyridine fluorination. Always perform a risk assessment before handling fluorinating agents.
Step 1: Synthesis of Precursor (2-Acetyl-6-chloropyridine)
If the acetyl precursor is not purchased, it can be synthesized via mono-lithiation of 2,6-dichloropyridine.
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Setup: Flame-dried 3-neck flask under Argon atmosphere.
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Reagents: 2,6-Dichloropyridine (1.0 eq), n-Butyllithium (1.05 eq, 2.5M in hexanes), N,N-Dimethylacetamide (DMA) (1.2 eq).
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Procedure:
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Dissolve 2,6-dichloropyridine in anhydrous THF at -78°C.
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Add n-BuLi dropwise over 30 mins. (Critical: Maintain temp < -70°C to prevent polymerization).
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Stir for 45 mins to generate the 2-lithio species.
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Add DMA dropwise. Stir for 1 hr at -78°C, then warm to RT.
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Quench: Add sat. NH₄Cl solution. Extract with EtOAc.
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Purification: Silica gel chromatography (Hexane/EtOAc).
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Step 2: Deoxofluorination (Target Synthesis)
Safety Warning: Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon labware where possible and work in a well-ventilated fume hood.
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Reagents:
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2-Acetyl-6-chloropyridine (10 mmol)
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Deoxo-Fluor (15 mmol, 1.5 eq)
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Ethanol (catalytic, 0.5 eq) – Expert Tip: Catalytic alcohol accelerates the reaction by activating the fluorinating agent.
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Dichloromethane (DCM), anhydrous (20 mL)
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Procedure:
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Place 2-acetyl-6-chloropyridine in a Teflon or chemically resistant flask.
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Dissolve in anhydrous DCM under Nitrogen.
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Add Deoxo-Fluor dropwise at 0°C.
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Add catalytic Ethanol.
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Allow the mixture to warm to Room Temperature (25°C) and stir for 16–24 hours. Monitor via TLC/GC-MS.
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Quench (Critical): Pour reaction mixture slowly into saturated NaHCO₃ solution with vigorous stirring. Caution: Massive CO₂ evolution.
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Workup: Extract with DCM (3x). Dry organics over Na₂SO₄.
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Purification: Flash column chromatography (0-10% EtOAc in Hexanes). The product is less polar than the starting ketone.
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Reactivity & Applications
Once synthesized, 2-Chloro-6-(1,1-difluoroethyl)pyridine serves as a versatile electrophile.
| Reaction Type | Conditions | Outcome | Application |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Arylboronic acid, K₂CO₃, Dioxane/H₂O | 2-Aryl-6-(1,1-difluoroethyl)pyridine | Biaryl scaffolds for kinase inhibitors. |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Primary Amine, NaOtBu | 2-Amino-6-(1,1-difluoroethyl)pyridine | Introduction of amine functionality for solubility. |
| SₙAr (Nucleophilic Substitution) | NaH, Alcohol/Thiol, DMF, Heat | 2-Alkoxy-6-(1,1-difluoroethyl)pyridine | Ether linkages common in agrochemicals (e.g., herbicides). |
Case Study: Agrochemical Relevance
In modern herbicide design (e.g., pyridine-carboxylates like Florpyrauxifen), the 6-position of the pyridine ring is a critical vector for optimizing selectivity between crops and weeds. The 1,1-difluoroethyl group provides a "magic methyl" effect—enhancing potency while reducing off-target toxicity compared to a simple methyl or trifluoromethyl group.
References
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Sigma-Aldrich. Product Detail: 2-chloro-6-(1,1-difluoroethyl)pyridine (CAS 2551120-23-9).[7]Link
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ChemScene. Compound Summary: 2-Chloro-6-(1,1-difluoroethyl)pyridine.[1][3][6][7]Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)... (Demonstrating pyridine fluorination utility). Link
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Frontiers in Chemistry. (2019). Recent Advances for the Direct Introduction of the CF2Me Moiety. (Review of synthetic methods for this specific functional group). Link
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- 2. EP3636636A1 - Pyridone compound and agricultural and horticultural fungicide - Google Patents [patents.google.com]
- 3. 1513527-28-0_CAS号:1513527-28-0_2-(2-Chloro-3-fluorophenyl)propan-1-amine - 化源网 [chemsrc.com]
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